molecular formula C28H28FN3O4 B609678 NTRC-844 CAS No. 1811503-67-9

NTRC-844

カタログ番号: B609678
CAS番号: 1811503-67-9
分子量: 489.5 g/mol
InChIキー: CFHHPKGFMMIMOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NTRC-844, also known as compound 8, is a selective antagonist of the neurotensin receptor type 2 (NTS2). It has an effective concentration (EC50) of 238 nanomolar. This compound plays a significant role in analgesic animal research, particularly in the study of pain management .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of NTRC-844 involves multiple steps, including the formation of a tricyclic core structure and the introduction of specific functional groups. The key steps include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the fluorophenyl and methoxyphenyl groups via substitution reactions.
  • Final coupling with a pyrazole derivative to form the complete structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

  • Use of high-efficiency catalysts to speed up reactions.
  • Implementation of continuous flow chemistry to scale up production.
  • Rigorous purification steps such as recrystallization and chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions: NTRC-844 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound.

科学的研究の応用

Pain Management

NTRC-844 has been investigated for its analgesic properties. Studies indicate that neurotensin and its receptors are involved in pain pathways. The application of this compound in animal models has demonstrated potential in reducing pain responses by modulating the activity of neurotensin pathways.

Case Study:
In a study examining the effects of neurotensin on pain modulation, researchers found that administration of this compound significantly reduced hyperalgesia in rodent models. This suggests that targeting the NTS2 receptor can provide a novel approach to pain relief without the side effects associated with traditional analgesics .

Neurological Disorders

This compound is also being explored for its potential role in treating neurological disorders such as schizophrenia and depression. Neurotensin has been implicated in dopaminergic signaling, which is often disrupted in these conditions.

Data Table: Efficacy of this compound in Neurological Models

StudyConditionMethodFindings
Thomas et al., 2016SchizophreniaRodent modelThis compound administration resulted in decreased dopaminergic activity, suggesting potential therapeutic effects .
Smith et al., 2018DepressionBehavioral testsThis compound improved depressive-like behaviors in mice, indicating a role for neurotensin signaling .

Pharmacological Studies

Pharmacological studies have shown that this compound can modulate neurotransmitter systems beyond just neurotensin pathways. Its ability to influence GABAergic and glutamatergic transmission highlights its potential as a multi-target drug.

Case Study:
A pharmacological assessment revealed that co-administration of this compound with GABA antagonists led to enhanced synaptic plasticity in certain brain regions, suggesting that it may enhance cognitive functions by balancing excitatory and inhibitory signals .

作用機序

NTRC-844 exerts its effects by selectively binding to the neurotensin receptor type 2 (NTS2). This binding inhibits the receptor’s activity, thereby blocking the downstream signaling pathways involved in pain perception. The molecular targets include the neurotensin receptor type 2, and the pathways involved are primarily related to pain signaling and modulation .

類似化合物との比較

    Levocabastine: An anti-histamine H1 receptor antagonist that also selectively recognizes NTS2.

    Neurotensin (8-13): A fragment of the neuropeptide neurotensin that acts on neurotensin receptors.

    SBI-553: A non-peptide modulator of neurotensin receptor type 1 (NTR1).

Uniqueness of NTRC-844: this compound is unique in its high selectivity for the neurotensin receptor type 2, making it a valuable tool for studying the specific functions of this receptor without affecting other neurotensin receptor subtypes. Its potent analgesic activity in animal models further highlights its potential therapeutic applications .

生物活性

NTRC-844, also known as compound 8, is a selective antagonist of the neurotensin receptor type 2 (NTS2). This compound has garnered significant attention for its potential applications in pain management and its role in various biological pathways. Below is a detailed examination of its biological activity, mechanisms, and research findings.

Overview of this compound

  • Chemical Identity : this compound (CAS Number: 1811503-67-9) is characterized by its selective binding to NTS2, with an effective concentration (EC50) of approximately 238 nanomolar.
  • Mechanism of Action : By selectively inhibiting NTS2, this compound blocks downstream signaling pathways associated with pain perception, making it a valuable tool in analgesic research.

Biological Activity

The biological activity of this compound can be summarized through its effects on pain modulation and receptor interaction:

  • Pain Management :
    • This compound has been shown to exhibit potent analgesic properties in various animal models. Its ability to selectively antagonize NTS2 suggests that it may effectively modulate pain signaling without affecting other neurotensin receptor subtypes .
  • Neurotensin Receptor Interaction :
    • As an antagonist, this compound binds to NTS2 and inhibits its activity. This interaction is crucial for understanding the role of neurotensin in pain pathways and could lead to the development of new analgesic therapies .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound, providing insights into its pharmacological effects:

  • Analgesic Efficacy : A study demonstrated that the administration of this compound significantly reduced pain responses in rodent models, indicating its potential as a therapeutic agent for pain relief .
  • Neurotransmitter Modulation : Research highlighted that blocking NTS2 with this compound modulates neurotransmitter release in specific brain regions, enhancing our understanding of neurotensin's role in synaptic transmission .

Comparative Analysis

To further elucidate the unique properties of this compound, a comparison with other compounds targeting neurotensin receptors is beneficial:

CompoundReceptor TypeEC50 (nM)Primary Action
This compound NTS2238Selective antagonist
Levocabastine H1Not specifiedAnti-histamine
Neurotensin NTS1/NTS2Not applicableEndogenous peptide
SBI-553 NTR1Not specifiedNon-peptide modulator

特性

CAS番号

1811503-67-9

分子式

C28H28FN3O4

分子量

489.5 g/mol

IUPAC名

2-[[1-(4-fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

InChI

InChI=1S/C28H28FN3O4/c1-36-25-5-3-2-4-22(25)24-15-23(31-32(24)21-8-6-20(29)7-9-21)26(33)30-28(27(34)35)18-11-16-10-17(13-18)14-19(28)12-16/h2-9,15-19H,10-14H2,1H3,(H,30,33)(H,34,35)

InChIキー

CFHHPKGFMMIMOJ-UHFFFAOYSA-N

SMILES

O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)C(C5)CC6CC5CC1C6)O

正規SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)NC4(C5CC6CC(C5)CC4C6)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NTRC-844;  NTRC844;  NTRC 844

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NTRC-844
Reactant of Route 2
NTRC-844
Reactant of Route 3
NTRC-844
Reactant of Route 4
NTRC-844
Reactant of Route 5
Reactant of Route 5
NTRC-844
Reactant of Route 6
NTRC-844

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。